
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone
説明
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, also known as LTB4 antagonist, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that makes it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone involves its ability to inhibit the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone binds to its receptor on immune cells, leading to the activation of various inflammatory pathways. By inhibiting the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can reduce inflammation and potentially alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can reduce the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the recruitment of immune cells to inflamed tissues, further reducing inflammation. In addition, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has been shown to have antioxidant properties, which can further contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone in lab experiments is its specificity for 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. This compound has been shown to specifically inhibit the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, without affecting other inflammatory mediators. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can be toxic to cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. One area of research is the development of more potent and selective 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone antagonists. Another area of research is the investigation of the potential use of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone in other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, the potential use of this compound in combination with other anti-inflammatory agents is an area of future research.
科学的研究の応用
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has been studied for its potential use in various scientific research applications. One of the main areas of research has been its use as an 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone antagonist. 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone is a pro-inflammatory mediator that is involved in various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. By inhibiting the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has the potential to be used as a therapeutic agent for these diseases.
特性
IUPAC Name |
1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-16-8-4-7-15(11-16)17-13-19(10-9-18(17)21)12-14-5-2-1-3-6-14/h1-8,11,13,20H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXUBGDRHLWEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C(C1=O)C2=CC(=CC=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647712 | |
| Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone | |
CAS RN |
1017601-66-9 | |
| Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



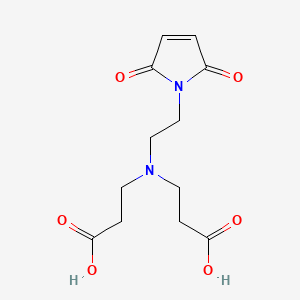
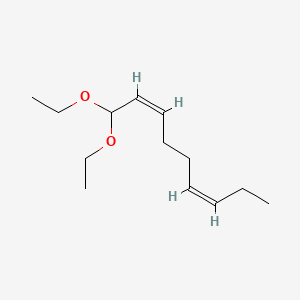
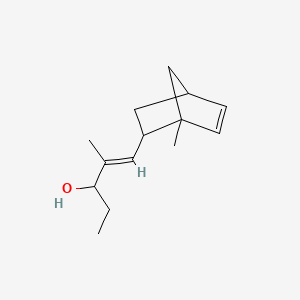
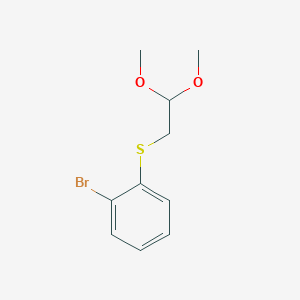



![Methyl[(3-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1629364.png)
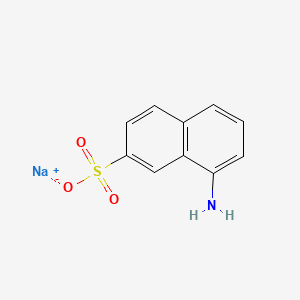
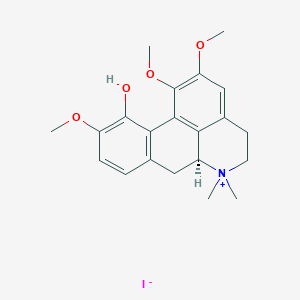
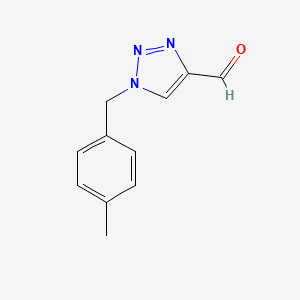
![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid](/img/structure/B1629369.png)
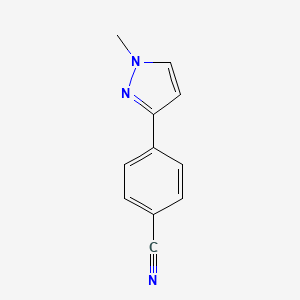
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629373.png)